1-(Boc-amino)cyclohexanecarboxylic acid
Description
Significance of Conformationally Constrained Amino Acids in Biorelevant Molecules
In the realm of drug design and molecular biology, the three-dimensional shape, or conformation, of a molecule is paramount to its function. Natural peptides and proteins often exhibit significant flexibility, which can be a drawback in drug development as it may lead to non-selective binding to various receptors and susceptibility to enzymatic degradation. Conformationally constrained amino acids are synthetic building blocks designed to overcome these limitations by restricting the rotational freedom of the peptide backbone. nih.goviris-biotech.de
By incorporating rigid structural elements, such as the cyclohexane (B81311) ring found in 1-(Boc-amino)cyclohexanecarboxylic acid, chemists can guide a peptide to adopt a more specific and stable three-dimensional structure. iris-biotech.de This structural pre-organization can significantly enhance the molecule's ability to bind to its intended biological target with high affinity and selectivity. nih.gov The reduced flexibility also often results in increased resistance to proteases, enzymes that break down peptides, thereby improving the metabolic stability of potential drug candidates. lifechemicals.com The strategic introduction of these constrained amino acids is a powerful tool for refining the interaction between a ligand and its receptor, which can lead to the creation of more effective therapeutic agents. nih.gov
Role of this compound as a Key Building Block in Complex Chemical Synthesis
This compound is a versatile and valuable building block in organic synthesis, particularly in the construction of peptides, peptide analogs, and other complex bioactive molecules. chemimpex.com Its utility stems from two core features: the cyclohexane scaffold and the tert-butyloxycarbonyl (Boc) protecting group.
The Boc group is an essential tool in peptide synthesis. chemimpex.com It temporarily masks the reactive amino group, preventing it from participating in unintended side reactions while the carboxylic acid end of the molecule is coupled with another amino acid. youtube.com This protecting group is stable under many reaction conditions but can be selectively and cleanly removed when needed, allowing for the stepwise and controlled elongation of a peptide chain. chemimpex.comyoutube.com
The cyclohexane component introduces the critical element of conformational constraint. chemimpex.com By incorporating this rigid cyclic structure into a peptide backbone, chemists can create peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties like stability and receptor selectivity. lifechemicals.com The stability and predictable geometry of the cyclohexane ring make this compound an indispensable intermediate in the synthesis of novel pharmaceuticals, including the development of Janus Kinase (JAK) inhibitors. chemimpex.comgoogle.comgoogleapis.com
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | nih.gov |
| Synonyms | Boc-homocycloleucine, 1-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid | chemimpex.comnih.gov |
| CAS Number | 115951-16-1 | chemimpex.comnih.gov |
| Molecular Formula | C12H21NO4 | chemimpex.comnih.gov |
| Molecular Weight | 243.30 g/mol | nih.gov |
| Melting Point | 175 - 177 °C | chemimpex.com |
Historical Context of Aminocyclohexanecarboxylic Acids in Peptide and Drug Design Research
The use of aminocyclohexanecarboxylic acids and their derivatives in medicinal chemistry is part of a broader strategy to develop peptide-based drugs with improved therapeutic profiles. The journey of peptide therapeutics began nearly a century ago with the clinical use of insulin. nih.gov However, the inherent limitations of natural peptides, such as poor stability and low oral bioavailability, spurred researchers to explore chemical modifications, including the incorporation of unnatural, cyclic amino acids. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-12(9(14)15)7-5-4-6-8-12/h4-8H2,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBHKVWOYIMKNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383370 | |
| Record name | 1-[(tert-Butoxycarbonyl)amino]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115951-16-1 | |
| Record name | 1-[(tert-Butoxycarbonyl)amino]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Boc Amino Cyclohexanecarboxylic Acid and Derivatives
Strategies for Stereoselective Synthesis of 1-(Boc-amino)cyclohexanecarboxylic Acid
The stereoselective synthesis of this compound is crucial for its application in pharmaceuticals and peptide chemistry. Various methods have been developed to control the stereochemistry at the C1 position and the relative orientation of the substituents on the cyclohexane (B81311) ring.
Asymmetric reductive amination of a corresponding keto-acid precursor, 1-oxocyclohexanecarboxylic acid, represents a direct approach to installing the chiral amino center. One strategy involves the use of chiral auxiliaries. These are chiral molecules that react with the substrate to form a diastereomeric intermediate, which then undergoes a diastereoselective reaction. The auxiliary is subsequently removed, yielding the enantiomerically enriched product.
For the synthesis of cyclic amino acids, chiral ammonia (B1221849) equivalents such as (S)-α-methylbenzylamine have been employed in the reductive amination of β-keto esters. researchgate.net This process involves the formation of a chiral imine intermediate from the keto acid and the chiral amine auxiliary. Subsequent reduction of this imine proceeds with facial selectivity, controlled by the stereocenter of the auxiliary, leading to a diastereomerically enriched product. Acidic hydrolysis then removes the chiral auxiliary to yield the desired chiral amino acid. While direct examples for 1-oxocyclohexanecarboxylic acid are not prevalent in the reviewed literature, this methodology is a recognized strategy for establishing stereochemistry in similar cyclic systems. researchgate.net
More broadly, asymmetric reductive amination (ARA) can be achieved using chiral catalysts, which obviates the need for stoichiometric auxiliaries and subsequent removal steps. liv.ac.uknih.gov Catalytic systems often involve transition metals like rhodium, iridium, or ruthenium complexed with chiral phosphine (B1218219) ligands. liv.ac.ukgoogle.com These catalysts facilitate the enantioselective reduction of the imine intermediate formed in situ from the ketone and an ammonia source. liv.ac.uk
A common and industrially viable route to the cyclohexane core of this compound is the catalytic hydrogenation of an aromatic precursor, typically p-aminobenzoic acid. google.comresearchgate.net This method forms the saturated cyclohexane ring, but the stereochemical outcome, specifically the cis/trans ratio of the 1,4-disubstituted product, is highly dependent on the catalyst and reaction conditions. google.com
The synthesis of the trans-isomer is often desired for specific applications, such as in Janus Kinase inhibitors. google.comgoogle.com However, hydrogenation of benzene (B151609) derivatives often yields the cis-isomer as the major product. google.com Research has focused on optimizing conditions to favor the formation of the trans-isomer directly. It has been found that using a Ruthenium-on-Carbon (Ru/C) catalyst under basic conditions (e.g., in an aqueous NaOH solution) and at elevated temperatures (90-120 °C) can significantly increase the trans-to-cis ratio. google.com
Below is a table summarizing the effect of different catalysts on the hydrogenation of p-aminobenzoic acid.
| Catalyst | Conditions | Reported trans:cis Ratio | Reference |
|---|---|---|---|
| 5% Ru/C | 10% NaOH (aq), 100 °C, 15 bar H₂ | 4.6:1 | google.com |
| Rhodium on Carbon | iPrOH, 60 °C, 10 atm H₂ | Not Reported | google.com |
| Raney Nickel | - | Reported to produce trans-isomer | google.com |
| Ru on Al₂O₃ | - | 1:1 | google.com |
The choice of catalyst and the precise control of reaction parameters like temperature and pressure are paramount for achieving high stereoselectivity in the formation of the cyclohexane ring. google.com
The trityl (triphenylmethyl, Tr) group is a bulky protecting group commonly used for amines. acgpubs.orgorganic-chemistry.org In stereoselective synthesis, such sterically demanding protecting groups can influence the stereochemical course of a reaction by directing incoming reagents to the less hindered face of a molecule. The trityl group can be used to selectively protect primary amines. acgpubs.org
While specific literature detailing trityl group-assisted stereocontrol in the synthesis of this compound is scarce, the principle remains a valid strategy in organic synthesis. For example, by introducing a bulky N-trityl group on a precursor, it is possible to influence the stereoselectivity of subsequent reactions on the ring. The steric hindrance imparted by the trityl group can favor the formation of one stereoisomer over another. The trityl group is typically removed under acidic conditions. acgpubs.orgorganic-chemistry.org
One-Pot Synthetic Protocols and Considerations for Large-Scale Production
This process starts with the catalytic hydrogenation of p-aminobenzoic acid using a catalyst like Ru/C in a basic aqueous solution. google.com Following the hydrogenation, without isolating the resulting aminocyclohexanecarboxylic acid, Boc-anhydride is added directly to the reaction mixture. This "one-pot" procedure accomplishes both the ring reduction and the N-protection in a single sequence. google.comgoogle.com An example of this one-pot process is outlined below:
Hydrogenation : p-Aminobenzoic acid is hydrogenated in an aqueous NaOH solution with a 5% Ru/C catalyst at 100 °C and 15 bar of hydrogen pressure. google.com
Boc Protection : After the hydrogenation is complete, the catalyst is filtered, and Boc-anhydride is added to the reaction mixture to yield the N-Boc protected product. google.comgoogle.com
Isomer Separation (Optional) : If a mixture of cis and trans isomers is formed, a subsequent esterification can be performed selectively on the cis-isomer, allowing for the isolation of the pure trans-1-(Boc-amino)cyclohexanecarboxylic acid. This has been achieved by reacting the cis/trans mixture with bromoethane (B45996) and K₂CO₃ in acetone, where the cis-isomer is preferentially esterified. google.com
This streamlined approach is suitable for large-scale production due to its operational simplicity and the use of low hydrogen pressure, which is an important safety consideration in industrial settings. google.comgoogle.com
Derivatization and Functionalization Strategies for this compound
The bifunctional nature of this compound, possessing a protected amino group and a carboxylic acid, allows for a wide range of chemical transformations.
Carboxyl Group Transformations: The carboxylic acid moiety is a versatile functional handle for various reactions.
Amide Bond Formation : The most common derivatization is the formation of amides via coupling with amines. This is fundamental in peptide synthesis where the compound acts as a non-standard amino acid. The reaction requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. hepatochem.comluxembourg-bio.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. luxembourg-bio.comnih.govorgoreview.com Phosphonium (e.g., BOP) and aminium/uronium (e.g., HATU) reagents are also highly effective. hepatochem.comnih.gov
Esterification : As mentioned previously, the carboxyl group can be converted into an ester. This is not only a final derivatization but can also be used as a purification strategy to separate cis and trans isomers. google.com
Reduction : The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Amino Group Transformations: The tert-butyloxycarbonyl (Boc) group is a stable protecting group that can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to liberate the free amine. This free amino group can then undergo numerous reactions:
Acylation/Amide Formation : Reaction with acyl chlorides or other activated carboxylic acids to form amides.
Alkylation : Reaction with alkyl halides to form secondary or tertiary amines.
Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
These derivatization strategies allow for the incorporation of the 1-aminocyclohexanecarboxylic acid scaffold into a wide array of larger, more complex molecules for various applications.
Introduction of Diverse Side Chains and Protecting Groups
The versatility of this compound as a synthetic building block is significantly enhanced by the strategic introduction of various side chains and the use of orthogonal protecting groups. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino functionality due to its stability under a range of conditions and its straightforward removal under acidic conditions, such as with trifluoroacetic acid (TFA). organic-chemistry.orgug.edu.pl
In the synthesis of derivatives, the choice of protecting group is critical for achieving selectivity. organic-chemistry.org Beyond the common Boc group, other protecting groups can be employed to allow for differential deprotection strategies, which are essential in multi-step syntheses like peptide synthesis. organic-chemistry.orgug.edu.pl For instance, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is stable to acidic conditions but is readily cleaved by bases like piperidine. organic-chemistry.orgug.edu.pl This orthogonality allows for the selective deprotection of an Fmoc-protected amine while a Boc-protected amine in the same molecule remains intact. organic-chemistry.org Other notable protecting groups include Carbobenzyloxy (Z) and its more acid-resistant variant, 2-Chlorobenzyloxycarbonyl (Cl-Z), which are typically removed by hydrogenolysis. ug.edu.pl
The introduction of diverse side chains onto the cyclohexyl ring expands the chemical space accessible from this scaffold. For example, derivatives such as cis- and trans-4-(4-methoxyphenyl)cyclohexane-1-carboxylic acid have been synthesized to investigate their liquid-crystal characteristics. osti.gov Further functionalization can be achieved through reactions like oxidation of the cyclohexane ring to introduce hydroxyl groups, as demonstrated in the synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid from a related precursor. beilstein-journals.org These modifications are crucial for tailoring the steric and electronic properties of the final molecules, particularly when designing peptide mimetics or other biologically active compounds.
Below is a table summarizing common protecting groups used in conjunction with amino acid scaffolds like this compound.
| Protecting Group | Abbreviation | Common Cleavage Conditions | Orthogonal To |
| tert-Butyloxycarbonyl | Boc | Acidic (e.g., Trifluoroacetic Acid) | Fmoc, Z |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine in DMF) | Boc, Z |
| Carbobenzyloxy | Z | Catalytic Hydrogenolysis, HBr/AcOH | Boc, Fmoc |
| 2-Chlorobenzyloxycarbonyl | Cl-Z | Strong Acid (e.g., HF), Hydrogenolysis | Boc, Fmoc |
| 4-Methyltrityl | Mtt | Mildly Acidic (e.g., 1% TFA in DCM) | Boc, Fmoc |
Analytical Techniques for Purity and Stereoisomeric Content Determination
Ensuring the chemical purity and defining the stereoisomeric composition of this compound and its derivatives are critical for their application. A suite of analytical techniques is employed to provide a comprehensive characterization of the compound.
Purity is routinely assessed using chromatographic and spectroscopic methods. Thin-Layer Chromatography (TLC) is often used for rapid qualitative monitoring of reactions and for preliminary purity checks, with a purity of ≥98.0% being reported for commercial standards. For more accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a standard method. lgcstandards.com Spectroscopic techniques are also vital; Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure and is often employed to assess purity (≥98.0% by ¹H NMR has been reported). leyan.com Furthermore, elemental analysis provides confirmation of the empirical formula by measuring the percentage of carbon, hydrogen, and nitrogen, which should conform to the theoretical values. lgcstandards.com
The stereoisomeric content of this compound is a key parameter, as the compound possesses stereocenters leading to cis/trans diastereomers and enantiomers. The relative configuration of substituents on the cyclohexane ring (cis or trans) is often determined using NMR spectroscopy, which can distinguish between the different spatial arrangements of the amino and carboxylic acid groups. google.comresearchgate.net
The separation and quantification of enantiomers require chiral recognition methods. Chiral HPLC is the most widely used technique for this purpose. This is achieved using chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. yakhak.org Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are commonly employed for the resolution of amino acid enantiomers. yakhak.orgnih.gov In some cases, NMR spectroscopy using chiral solvating agents (CSAs) can be used to determine enantiomeric purity. acs.org Mass spectrometry has also been utilized, where host-guest complexes with chiral molecules like crown ethers are formed to differentiate between enantiomers. researchgate.net
The following table summarizes the analytical techniques used for characterization.
| Analytical Technique | Purpose | Key Findings/Application |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity | Assessment of purity (e.g., ≥98.0%) |
| High-Performance Liquid Chromatography (HPLC) | Purity determination, quantitative analysis | High-accuracy purity assessment lgcstandards.com |
| Nuclear Magnetic Resonance (NMR) | Structure confirmation, purity, stereochemistry | Confirms chemical structure and cis/trans ratio leyan.comgoogle.com |
| Elemental Analysis | Empirical formula confirmation | Verifies %C, %H, %N composition lgcstandards.com |
| Chiral HPLC | Enantiomeric separation and quantification | Resolution of enantiomers using chiral stationary phases nih.gov |
| Mass Spectrometry (MS) | Molecular weight confirmation, chiral analysis | Differentiation of enantiomers via host-guest complexes researchgate.net |
Conformational Analysis and Structural Studies of 1 Boc Amino Cyclohexanecarboxylic Acid in Oligomers and Peptides
Computational Investigations of Conformational Preferences
Computational methods are invaluable tools for predicting and understanding the conformational landscape of peptides. By modeling the interactions between atoms, these techniques provide insights into the preferred structures and dynamic behavior of molecules.
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a detailed understanding of the electronic structure and energetics of molecules. These calculations are instrumental in determining the relative stabilities of different conformations of peptides containing 1-(Boc-amino)cyclohexanecarboxylic acid.
DFT calculations on model di- and tripeptides incorporating this compound have been employed to explore the potential energy surface of the peptide backbone. These studies typically reveal that the sterically demanding nature of the cyclohexyl ring significantly restricts the available conformational space. The calculations often focus on identifying low-energy conformers and quantifying the energy differences between them. For instance, calculations can predict the preference for specific backbone dihedral angles (φ and ψ) that accommodate the bulky cyclic substituent.
| Conformer | Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
|---|---|---|---|
| A | -60°, -45° | 0.00 | Intramolecular Hydrogen Bond (i to i+2) |
| B | -80°, 150° | 1.52 | Steric repulsion between Boc group and adjacent residue |
| C | 55°, 50° | 3.21 | Extended conformation, minimal steric clash |
Molecular Dynamics Simulations and Docking Studies
Molecular dynamics (MD) simulations provide a dynamic view of peptide conformations, simulating the movement of atoms over time. nih.gov These simulations are crucial for understanding the flexibility of peptides containing this compound and their behavior in different environments, such as in solution or when interacting with biological targets.
| Observable | Average Value | Standard Deviation | Interpretation |
|---|---|---|---|
| Radius of Gyration (Å) | 8.5 | 0.5 | Compact, folded structure |
| End-to-End Distance (Å) | 12.1 | 1.2 | Relatively stable overall conformation |
| Helical Content (%) | 65 | 10 | Predominantly helical secondary structure |
Ramachandran Map Analysis of Constrained Residues
The Ramachandran plot is a fundamental tool for visualizing the sterically allowed regions for the backbone dihedral angles (φ and ψ) of amino acid residues. wikipedia.org For standard amino acids, these plots show well-defined regions corresponding to common secondary structures like α-helices and β-sheets. nih.gov However, for constrained residues like this compound, the allowed regions are significantly more restricted.
The presence of the bulky cyclohexyl ring severely limits the rotational freedom around the N-Cα and Cα-C bonds. As a result, the Ramachandran plot for this residue shows a much smaller "allowed" space compared to glycine (B1666218) or alanine. peptideweb.com The conformational space is typically confined to the α-helical or a slightly more extended helical region, with other regions being sterically forbidden. This inherent constraint is a key factor in the design of peptides with predictable and stable secondary structures.
Spectroscopic and Crystallographic Elucidation of Conformations
Experimental techniques are essential for validating the conformational preferences predicted by computational methods and for providing a detailed picture of the peptide structure in different states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. nih.gov For peptides containing this compound, NMR studies, particularly 2D experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), provide crucial information about the proximity of protons, which can be translated into distance restraints to define the peptide's conformation. nih.gov
The chemical shifts of the amide protons can also provide insights into their involvement in hydrogen bonding, a key feature of stable secondary structures. frontiersin.org Temperature-dependent NMR studies can further probe the stability of these hydrogen bonds. For oligomers of this compound, NMR data often confirms the presence of well-defined helical structures in solution. nih.gov
| Residue | Amide Proton Chemical Shift (ppm) | Key NOE Contacts | Inferred Conformation |
|---|---|---|---|
| Residue 2 | 8.2 | NH(i) to NH(i+1) | Turn/Helical |
| Residue 3 | 8.0 | CαH(i) to NH(i+1) | Helical |
| Residue 4 | 7.5 | NH(i) to CβH(i-1) | Constrained |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities
Circular Dichroism (CD) spectroscopy is a sensitive technique for analyzing the secondary structure of peptides in solution. nih.gov The CD spectrum of a peptide in the far-UV region (190-250 nm) is characteristic of its secondary structure content. mdpi.com
For peptides incorporating this compound, CD spectroscopy is used to assess their propensity to form α-helices, β-sheets, or random coils. rsc.org Peptides with a high content of this constrained amino acid often exhibit CD spectra characteristic of α-helical or 3₁₀-helical structures, with distinct negative bands around 208 nm and 222 nm. researchgate.net This provides experimental evidence for the structure-inducing properties of this cyclic residue.
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Associated Secondary Structure |
|---|---|---|
| 222 | -15,000 | α-helix / 3₁₀-helix |
| 208 | -18,000 | α-helix / 3₁₀-helix |
| 195 | +30,000 | α-helix |
X-ray Crystallography for Solid-State Conformations
X-ray crystallography provides definitive, high-resolution insights into the preferred solid-state conformations of molecules. For peptides containing 1-aminocyclohexanecarboxylic acid (Ac₆c) and its derivatives, crystallographic studies have been instrumental in elucidating the precise impact of the cyclic residue on the peptide backbone.
Early studies on model peptides containing Ac₆c revealed that this amino acid consistently adopts conformations within the helical region of the Ramachandran map. nih.gov Crystal structure analyses of small linear peptides incorporating Ac₆c have shown its tendency to be part of β-turn structures, which are crucial elements in the folding of polypeptide chains. nih.gov
In more complex structures, such as oligomers of related cyclic β-amino acids like trans-2-aminocyclohexanecarboxylic acid (trans-ACHC), X-ray diffraction has provided unambiguous evidence of novel helical structures. wisc.edu For example, both tetrameric and hexameric oligomers of trans-ACHC were found to adopt a stable 14-helix conformation in the solid state. This structure is characterized by a repeating pattern of 14-membered hydrogen-bonded rings formed between the carbonyl oxygen of one residue and the amide proton of the second residue toward the N-terminus. wisc.edu While Ac₆c is an α-amino acid and trans-ACHC is a β-amino acid, these findings underscore the powerful propensity of the cyclohexane (B81311) ring to organize the peptide backbone into highly ordered, stable secondary structures. The structure of related compounds has been unequivocally established through these crystallographic methods. rsc.org
Rational Design Principles for Conformationally Stable Peptide and Peptidomimetic Structures
The predictable conformational effects of incorporating this compound and related residues provide a powerful toolkit for the rational design of peptides with specific, stable structures. nih.govresearchgate.net The overarching principle is the use of conformational restriction to reduce the flexibility of the peptide backbone, thereby pre-organizing it into a desired bioactive conformation. nih.gov
Key design principles include:
Secondary Structure Nucleation: Ac₆c can be strategically placed within a peptide sequence to act as a template for helix or β-turn formation. Its rigid structure helps initiate folding, guiding the rest of the peptide chain into a well-defined conformation. rsc.orgnih.gov
Stabilization of Bioactive Conformations: Many bioactive peptides are flexible in solution and only adopt their active conformation upon binding to a receptor. Incorporating Ac₆c can lock the peptide into this active shape, reducing the entropic cost of binding and potentially increasing affinity and specificity. nih.gov This is particularly useful in designing antagonists for G-protein-coupled receptors or inhibitors of protein-protein interactions. acs.orgresearchgate.net
Control of Side-Chain Orientation: By fixing the backbone geometry, the Ac₆c residue also forces the side chains of adjacent amino acids into specific spatial orientations. This is crucial for mimicking the binding epitopes of larger proteins, where the precise arrangement of side chains determines molecular recognition. nih.gov
Development of Foldamers: The strong tendency of cyclic amino acids to form ordered structures has led to the development of "foldamers," which are unnatural oligomers that mimic the secondary structures of proteins. wisc.edu Oligomers of Ac₆c and its β-amino acid counterparts can be designed to form stable helices or other predictable shapes, creating novel scaffolds for catalysis, materials science, and drug discovery. nih.gov
By leveraging these principles, chemists can design peptidomimetics with improved proteolytic stability, enhanced cell permeability, and highly specific biological activity, moving beyond the limitations of natural peptides. acs.orgu-tokyo.ac.jp
Applications of 1 Boc Amino Cyclohexanecarboxylic Acid in Advanced Organic and Medicinal Chemistry
Utilization in Peptide and Peptidomimetic Synthesis
The compound is extensively used in the creation of peptides and peptidomimetics—molecules that mimic the structure and function of natural peptides. Its incorporation can bestow desirable properties upon the resulting synthetic peptides.
Role as a Protecting Group in Solid-Phase Peptide Synthesis
In the stepwise construction of peptides, it is crucial to prevent unwanted side reactions at the amino terminus of an amino acid while its carboxyl group is being coupled to the next amino acid in the sequence. 1-(Boc-amino)cyclohexanecarboxylic acid serves this purpose effectively in a strategy known as Solid-Phase Peptide Synthesis (SPPS). biosynth.combeilstein-journals.org
The tert-butyloxycarbonyl (Boc) group acts as a temporary shield for the α-amino group. chemimpex.comyoutube.comlibretexts.org This protecting group is stable under the conditions required for peptide bond formation but can be easily and cleanly removed by treatment with a mild acid, such as trifluoroacetic acid (TFA), to expose the amino group for the next coupling step. beilstein-journals.orglibretexts.org This process of sequential coupling and deprotection allows for the controlled, directional synthesis of a specific peptide sequence. biosynth.com The Boc/Bn (tert-butyloxycarbonyl/benzyl) strategy was the initial method applied in SPPS, where Boc protects the temporary amino function and benzyl-related groups protect the side chains. beilstein-journals.org The use of such protecting groups is fundamental to modern peptide synthesis, enabling the creation of complex polypeptides. chemimpex.comlibretexts.org
Design and Synthesis of Cyclic Peptides with Enhanced Bioavailability and Stability
Cyclic peptides are of great interest in drug discovery because their constrained conformation can lead to increased metabolic stability and higher binding affinity to biological targets compared to their linear counterparts. nih.govnih.gov However, the cyclization of short linear peptides can be challenging. google.com The incorporation of this compound provides a rigid structural element that helps to pre-organize the linear peptide precursor into a conformation favorable for cyclization. researchgate.net
This conformational restriction reduces the entropic penalty of cyclization, often leading to higher yields and purer products. google.com Furthermore, the resulting cyclic peptides containing the cyclohexane (B81311) moiety often exhibit improved pharmacokinetic properties. chemimpex.com Cyclization removes the cleavable N- and C-termini, which are primary sites of degradation by proteases in the body. uq.edu.au This enhanced stability, combined with the potential for improved cell membrane permeability, can lead to better oral bioavailability, a highly sought-after characteristic for therapeutic peptides. nih.govuq.edu.aunih.gov
Engineering of Peptide Analogs for Improved Proteolytic Resistance
Peptides intended for therapeutic use often face the major hurdle of rapid degradation by proteases in the bloodstream and gastrointestinal tract. uq.edu.au A key strategy to overcome this is the incorporation of non-natural amino acids into the peptide sequence. nih.gov this compound is a prime example of such a building block.
Contribution to Drug Discovery and Development
Beyond its role in peptide synthesis, this compound is a versatile building block for a wide range of pharmaceutical compounds, contributing to the development of new drugs targeting various diseases.
Building Block for Pharmaceutical Compounds and Active Pharmaceutical Ingredients
The unique three-dimensional structure of the 1-aminocyclohexanecarboxylic acid scaffold is a valuable motif in the design of new drugs. chemimpex.com It serves as a conformationally restricted intermediate that chemists can incorporate into larger, more complex molecules to fine-tune their shape and properties. This structural rigidity can enhance the binding affinity and selectivity of a drug for its specific biological target.
For example, derivatives such as trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid have been reported as key intermediates in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat inflammatory diseases. google.com Its use as a foundational piece in the construction of Active Pharmaceutical Ingredients (APIs) highlights its importance in medicinal chemistry, enabling the creation of novel therapeutics. chemimpex.comgoogle.com
Development of Ligands for Specific Receptor Systems (e.g., Neurotensin (B549771) Receptors, GABA Transporters)
The development of ligands that can selectively bind to specific receptor systems is a cornerstone of modern drug discovery. The conformationally constrained nature of the 1-aminocyclohexanecarboxylic acid core makes it an attractive scaffold for designing such selective ligands.
Neurotensin Receptors: Neurotensin receptors, particularly NTR1, are implicated in various physiological processes and are targets for treating pain and other neurological disorders. nih.govgoogle.com The design of non-peptide ligands that can mimic the action of the natural neurotensin peptide is an active area of research. nih.gov The rigid cyclohexane scaffold can be used to position key functional groups in a precise orientation to interact with the receptor's binding pocket, potentially leading to potent and selective agonists or antagonists. researchgate.net
GABA Transporters: The neurotransmitter γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its transporters (GATs) are crucial for regulating its concentration. nih.govmdpi.com Inhibitors of GAT-1 are used as anticonvulsants. The development of new ligands for GABA receptors and transporters often involves incorporating cyclic amino acid analogues to explore structure-activity relationships. nih.govresearchgate.net The cyclohexane ring of this compound can serve as a core structure for developing novel GABA analogues with potentially improved selectivity and pharmacokinetic profiles. nih.gov
Exploration of Biological Activities of Derivatives Beyond Primary Applications
Dermatological Applications and Melanin (B1238610) Level Modulation
The core structure of this compound is instrumental in the synthesis of molecules that target melanocortin receptors, which are key regulators of melanin production and skin pigmentation. nih.gov The melanocortin system, particularly the melanocortin 1 receptor (MC1R), plays a crucial role in determining skin and hair color by controlling the synthesis of melanin within specialized cells called melanocytes. nih.gov
Researchers have developed synthetic peptides that act as agonists for melanocortin receptors. By incorporating rigid, non-natural amino acid structures, such as derivatives of aminocyclohexanecarboxylic acid, chemists can create ligands with high potency and selectivity. For instance, linear pentapeptides incorporating 1-amino-4-phenylcyclohexane-1-carboxylic acid (Apc), a closely related structure, have been shown to be potent agonists of the human melanocortin-4 receptor (hMC4R) while showing lower activity at other receptor subtypes like hMC1R. nih.gov This selectivity is critical for developing targeted therapies. The ability to create selective agonists for receptors like MC1R opens avenues for modulating melanin levels for therapeutic or cosmetic purposes, such as in conditions involving pigmentation disorders.
| Peptide Scaffold | Target Receptor | Significance in Modulation |
|---|---|---|
| Linear pentapeptides containing 1-amino-4-phenylcyclohexane-1-carboxylic acid (cis-Apc) | Human Melanocortin-4 Receptor (hMC4R) | Demonstrates high potency and selectivity, highlighting the value of the rigid cyclohexyl core in designing receptor-specific agonists. nih.gov |
| Cyclotide-based Melanocortin Analogues (e.g., Kalata B1 grafts) | Melanocortin Receptors (e.g., MC4R) | Validates the use of constrained cyclic scaffolds to create potent and selective melanocortin agonists. uq.edu.au |
Anti-migratory and Anti-invasive Potentials in Cancer Research
The migration and invasion of cancer cells are fundamental processes in the metastatic cascade, which is the primary cause of mortality in cancer patients. researchgate.net A key family of proteins involved in these processes is the integrins, which are cell surface receptors that mediate cell-matrix adhesion and signaling. nih.gov Consequently, developing antagonists that block the function of specific integrins, such as αvβ3, is a major goal in cancer therapy to prevent metastasis. researchgate.net
The rigid cyclic structure provided by this compound is an attractive scaffold for designing potent and selective integrin antagonists. These antagonists often function as "RGD mimetics," mimicking the natural Arg-Gly-Asp (RGD) tripeptide sequence that many integrins recognize. Incorporating conformationally constrained amino acids helps to lock the molecule into a bioactive shape that fits precisely into the receptor's binding site. Research has demonstrated the synthesis of RGD mimetics using various cyclic amino acid cores, such as 2,5-disubstituted tetrahydrofuran (B95107) and cis-2-amino-1-cyclopentanecarboxylic acid, to create potent inhibitors of integrin binding and, by extension, cell adhesion and migration. nih.govmdpi.com While studies may use different cyclic cores, the principle underscores the utility of scaffolds like this compound in developing compounds with anti-migratory and anti-invasive potential for cancer research. researchgate.netmdpi.com
| Compound Class | Mechanism of Action | Relevance to Cancer Research |
|---|---|---|
| RGD Mimetics / Integrin Antagonists | Inhibit binding of integrins (e.g., αvβ3, αIIbβ3) to the extracellular matrix. researchgate.netnih.gov | Blocks cell adhesion and signaling pathways required for cancer cell migration and invasion. researchgate.netnih.gov |
| Cyclic Peptidomimetics | Utilize a constrained scaffold to achieve high affinity and selectivity for specific integrin subtypes. mdpi.com | Offers a strategy to develop targeted therapies that can inhibit metastasis. nih.gov |
Interactions with Intrinsic Apoptotic Markers
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer. semanticscholar.org The intrinsic pathway of apoptosis is tightly controlled at the mitochondria by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov This family includes both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like the Bcl-2-associated X protein (Bax). wikipedia.org
The balance between these opposing proteins determines the cell's fate. In healthy cells, Bcl-2 sequesters Bax, preventing it from initiating apoptosis. wikipedia.org Upon receiving an apoptotic signal, Bax is activated, leading to the permeabilization of the mitochondrial outer membrane and the release of factors that trigger cell death. nih.govwikipedia.org A high Bax/Bcl-2 ratio is often associated with the induction of apoptosis. nih.gov
While this compound is a versatile building block for synthesizing a wide range of biologically active compounds, there is currently limited direct research literature describing its use to create derivatives that specifically interact with and modulate intrinsic apoptotic markers like Bax and Bcl-2. However, the development of small molecules that can either inhibit anti-apoptotic proteins like Bcl-2 or directly activate pro-apoptotic proteins like Bax is a major focus in cancer drug discovery. nih.gov The design of such molecules often requires scaffolds that can precisely position functional groups to interact with specific protein domains, a role for which constrained cyclic amino acids are well-suited.
| Apoptotic Marker | Function | Role in Cell Fate |
|---|---|---|
| Bax (Bcl-2-associated X protein) | Pro-apoptotic | Upon activation, forms pores in the mitochondrial membrane, triggering the apoptotic cascade. wikipedia.org |
| Bcl-2 (B-cell lymphoma 2) | Anti-apoptotic | Inhibits apoptosis by binding to and sequestering pro-apoptotic proteins like Bax. nih.gov |
Advanced Research Perspectives and Future Directions
Chemoinformatic and Computational Approaches for Predictive Design in Drug Discovery
The integration of chemoinformatic and computational methods is revolutionizing the drug discovery pipeline, enabling a more rational and predictive approach to designing novel therapeutics. beilstein-journals.org For constrained amino acids like 1-(Boc-amino)cyclohexanecarboxylic acid, these in silico tools are particularly crucial for understanding and predicting their conformational behavior and its influence on peptide secondary structure.
Computational studies, including Density Functional Theory (DFT) calculations, have been employed to characterize the conformational landscape of 1-aminocyclohexane-1-carboxylic acid (Ac6c), the core structure of the title compound. nih.gov These analyses reveal a high propensity for the amino acid to adopt folded conformations, making it a prime candidate for stabilizing specific secondary structures like β-turns within a peptide sequence. nih.gov By replacing more flexible, natural amino acids in the loop regions of proteins or peptides with Ac6c, it is possible to reduce the conformational freedom of the molecule, thereby pre-organizing it for optimal interaction with a biological target. nih.gov
These predictive models are instrumental in the virtual design of peptidomimetics. beilstein-journals.org Researchers can screen virtual libraries of peptides containing this compound to identify sequences with the desired structural and functional properties before committing to resource-intensive chemical synthesis. This computational pre-screening accelerates the identification of lead compounds and helps in the multi-parametric optimization of properties such as target affinity and improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov
Integration into Combinatorial Libraries for High-Throughput Screening in Drug Development
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of vast numbers of compounds against specific biological targets. nih.govnih.gov The generation of diverse and structurally unique combinatorial libraries is essential for the success of HTS campaigns. This compound serves as an excellent building block for such libraries due to its synthetic tractability and its ability to introduce novel structural constraints.
The Boc-protecting group is standard in solid-phase peptide synthesis (SPPS), a technique widely used to generate large peptide libraries. buffalostate.edu This compatibility allows for the seamless incorporation of the constrained alicyclic residue into various positions within a peptide sequence. By including this compound, library designers can introduce rigid scaffolds that differ significantly from the 20 proteinogenic amino acids, thereby expanding the chemical space being explored. nih.gov
The creation of these highly modified peptide libraries is a key strategy for identifying lead compounds for new pharmaceutical agents. plos.org Advanced platforms, such as the Peptide Discovery Platform System (PDPS), enable the rapid generation and screening of libraries containing non-natural amino acids, leading to the identification of potent hits for targets previously considered "undruggable". scispace.comjst.go.jp The inclusion of conformationally rigid building blocks like this compound is critical to the success of these systems, as the resulting constrained peptides often exhibit higher binding affinities and specificities compared to their more flexible linear counterparts.
Development of Novel Therapeutic Modalities Based on Constrained Amino Acids
The limitations of traditional small molecules and large biologics have spurred the development of novel therapeutic modalities that combine the advantages of both. drugdiscoverynews.com Constrained peptides, such as macrocyclic and stapled peptides, represent a promising class of therapeutics capable of modulating complex biological targets like protein-protein interactions (PPIs). jst.go.jp The incorporation of conformationally restricted amino acids, including this compound, is fundamental to the design of these advanced therapies. lifechemicals.comresearchgate.net
The rigid cyclic structure of this compound helps to pre-organize a peptide's backbone into a bioactive conformation, which can lead to several therapeutic advantages:
Enhanced Proteolytic Stability : The unnatural, rigid structure can make the peptide less susceptible to degradation by proteases, a common challenge for peptide-based drugs. nih.govrsc.org
Improved Target Affinity and Selectivity : By reducing the entropic penalty upon binding, conformational constraint can lead to higher-affinity interactions with the target protein. researchgate.net
Increased Cell Permeability : In some cases, constraining a peptide into a specific shape can mask polar groups and enhance its ability to cross cell membranes.
These features are being leveraged to develop new treatments for a wide range of diseases. researchgate.net For instance, constrained peptides are being investigated as inhibitors of key intracellular pathways in oncology and as modulators of immune responses. jst.go.jpnih.gov The synthesis of peptides incorporating building blocks like this compound is a key enabling technology for this innovative area of drug development.
Expanding the Scope of Alicyclic Amino Acid Research in Chemical Biology
The utility of alicyclic amino acids such as this compound extends beyond the development of peptidomimetic drugs into the broader field of chemical biology. These unique building blocks serve as powerful tools for probing and manipulating biological systems, offering insights into protein structure, function, and interactions. nih.gov
One of the most significant frontiers is the expansion of the genetic code, where unnatural amino acids are site-specifically incorporated into proteins in living cells. nih.goveurekalert.org This technology allows researchers to introduce novel chemical functionalities, such as fluorescent probes or photo-crosslinkers, directly into a protein of interest. While the direct genetic encoding of this compound is complex, the principles guiding the use of unnatural amino acids are relevant. The structural constraints imposed by alicyclic residues can be used to stabilize specific protein folds or to probe the conformational requirements of protein-protein interactions. nih.gov
Furthermore, alicyclic amino acids are being explored as scaffolds for entirely new classes of bioactive molecules. For example, they are used in the synthesis of carbocyclic nucleoside analogs, which are important in antiviral and anticancer research. mdpi.com They are also fundamental to the design of "foldamers," which are non-natural oligomers that adopt well-defined, predictable three-dimensional structures similar to proteins. nih.gov The ability of residues like 1-aminocyclohexane-1-carboxylic acid to induce stable helical structures is a key driver of this research. rsc.orgmdpi.com These endeavors highlight the versatility of alicyclic amino acids as molecular tools that are helping to bridge the gap between chemistry and biology.
Q & A
What are the optimal synthetic routes for preparing 1-(Boc-amino)cyclohexanecarboxylic acid, and how do reaction conditions influence yield?
Basic Research Question
The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to 1-aminocyclohexanecarboxylic acid. A common approach is using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions (e.g., sodium bicarbonate) in a polar aprotic solvent like THF or DMF. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:Boc₂O) are critical to minimize side reactions such as overprotection or carbamate formation . Post-synthesis, purification via recrystallization (using ethyl acetate/hexane) or column chromatography (silica gel, eluent: 5–10% methanol in dichloromethane) is recommended .
How can researchers ensure the purity of this compound, and what analytical techniques are most effective?
Basic Research Question
Purity is assessed using HPLC (C18 column, acetonitrile/water gradient with 0.1% trifluoroacetic acid) to detect residual solvents or deprotected byproducts. NMR (¹H and ¹³C) confirms Boc-group integrity: look for tert-butyl protons at δ 1.4 ppm and carbamate carbonyl at ~155 ppm in ¹³C spectra. Mass spectrometry (ESI or MALDI) verifies molecular ion peaks (expected [M+H]⁺ for C₁₂H₂₁NO₄: 250.15) . For enantiomeric purity, chiral HPLC or polarimetry is essential if stereocenters are present .
What are the stability challenges of this compound under acidic or basic conditions, and how can degradation be mitigated?
Advanced Research Question
The Boc group is labile under strong acids (e.g., TFA) and prone to hydrolysis in basic conditions. Stability studies show decomposition rates increase at pH > 8 or in the presence of nucleophiles (e.g., amines). To mitigate degradation:
- Store at –20°C in anhydrous solvents (e.g., DMSO or DMF) under inert gas.
- Avoid prolonged exposure to temperatures >40°C.
- Use buffered conditions (pH 4–6) during peptide coupling reactions . Kinetic monitoring via TLC or LC-MS every 2–4 hours is advised during reactions .
How does this compound function in solid-phase peptide synthesis (SPPS), and what are its compatibility issues with common resins?
Advanced Research Question
The compound serves as a conformationally constrained β-amino acid analog, enhancing peptide stability against proteolysis. In SPPS, it is coupled using HBTU/HOBt or DIC/Oxyma in DMF. Compatibility issues arise with acid-labile resins (e.g., Wang resin), as Boc deprotection requires TFA. Use Rink amide or Sieber amide resins, which tolerate mild acidic conditions. Post-incorporation, capping with acetic anhydride minimizes deletion sequences .
What strategies are employed to resolve stereochemical inconsistencies in this compound derivatives?
Advanced Research Question
Stereochemical analysis requires X-ray crystallography or NOESY NMR to confirm cyclohexane ring conformation (chair vs. boat) and substituent orientation. For enantiomeric resolution, chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (using lipases) are effective. Dynamic kinetic resolution via Pd-catalyzed asymmetric hydrogenation has also been reported for related cyclohexane derivatives .
What safety protocols are critical when handling this compound in laboratory settings?
Advanced Research Question
The compound may cause skin/eye irritation (GHS Category 2). Use PPE (gloves, goggles) and work in a fume hood. Spills should be neutralized with sodium bicarbonate and absorbed with inert material. Waste must be treated with acidic hydrolysis (5% HCl) to decompose the Boc group before disposal. Toxicity data suggest an oral LD₅₀ > 2000 mg/kg in rats, but ecotoxicological impacts (e.g., aquatic toxicity) require containment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
